molecular formula C17H10ClFN4O B2715026 4-(4-chlorophenoxy)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidine CAS No. 912905-73-8

4-(4-chlorophenoxy)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidine

Cat. No.: B2715026
CAS No.: 912905-73-8
M. Wt: 340.74
InChI Key: PLAZJUSOLTUXSI-UHFFFAOYSA-N
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Description

4-(4-chlorophenoxy)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidine is a synthetic organic compound that belongs to the class of pyrazolo[3,4-d]pyrimidines. These compounds are known for their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The unique structure of this compound makes it a valuable molecule for scientific research and potential therapeutic applications.

Preparation Methods

The synthesis of 4-(4-chlorophenoxy)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This step involves the cyclization of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds under acidic or basic conditions.

    Formation of the pyrimidine ring: The pyrazole intermediate is then reacted with suitable amidine derivatives to form the pyrazolo[3,4-d]pyrimidine core.

    Introduction of substituents:

Industrial production methods often employ similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and green chemistry principles to minimize waste and improve efficiency .

Chemical Reactions Analysis

4-(4-chlorophenoxy)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic aromatic substitution reactions can introduce different substituents on the aromatic rings, using reagents such as sodium methoxide or potassium tert-butoxide.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

4-(4-chlorophenoxy)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-(4-chlorophenoxy)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidine involves its interaction with specific molecular targets and pathways. It is known to inhibit the activity of certain enzymes, such as tyrosine kinases, by binding to their active sites. This inhibition disrupts key signaling pathways involved in cell proliferation, survival, and apoptosis, leading to the suppression of cancer cell growth and induction of cell death. Additionally, the compound can modulate the activity of other proteins and receptors, contributing to its anti-inflammatory and antimicrobial effects .

Comparison with Similar Compounds

4-(4-chlorophenoxy)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidine can be compared with other similar compounds, such as:

    4-(4-chlorophenoxy)-1-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine: This compound has a methyl group instead of a fluorine atom, which may result in different biological activities and chemical reactivity.

    4-(4-bromophenoxy)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidine: The presence of a bromine atom instead of a chlorine atom can affect the compound’s reactivity and interaction with molecular targets.

    4-(4-chlorophenoxy)-1-(4-phenyl)-1H-pyrazolo[3,4-d]pyrimidine: This compound lacks the fluorine atom, which may influence its biological activity and chemical properties.

The uniqueness of this compound lies in its specific combination of substituents, which contribute to its distinct biological activities and potential therapeutic applications .

Properties

IUPAC Name

4-(4-chlorophenoxy)-1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10ClFN4O/c18-11-1-7-14(8-2-11)24-17-15-9-22-23(16(15)20-10-21-17)13-5-3-12(19)4-6-13/h1-10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLAZJUSOLTUXSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C3=C(C=N2)C(=NC=N3)OC4=CC=C(C=C4)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10ClFN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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